methanone](/img/structure/B12638649.png)
[2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: is a complex organic compound with a molecular formula of C18H23ClN2O5S . This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a dioxido-thiazinan moiety, and a spiro-linked azaspirodecane unit. The compound’s molecular weight is approximately 414.904 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. The key steps include:
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the Thiazinan Moiety: The thiazinan ring is introduced through a cyclization reaction involving sulfur-containing reagents like thioamides or thioureas.
Spiro-Linkage Formation: The spiro-linked azaspirodecane unit is synthesized via a spirocyclization reaction, often involving aziridines or azetidines as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. It can serve as a probe to investigate the function of specific proteins or enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone stands out due to its spiro-linked azaspirodecane unit. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H23ClN2O5S |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
[2-chloro-4-(1,1-dioxothiazinan-2-yl)phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C18H23ClN2O5S/c19-16-13-14(21-7-1-2-12-27(21,23)24)3-4-15(16)17(22)20-8-5-18(6-9-20)25-10-11-26-18/h3-4,13H,1-2,5-12H2 |
InChI-Schlüssel |
GKHHZCYOAZYURJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)

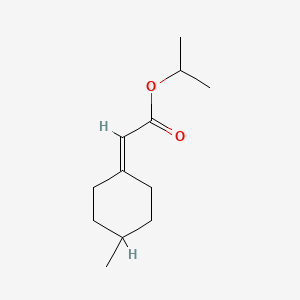
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

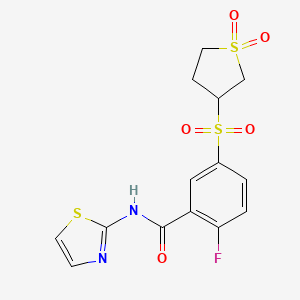
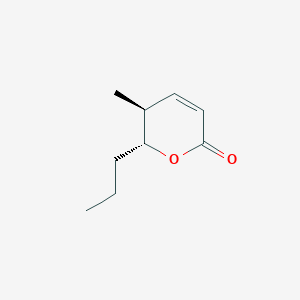
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

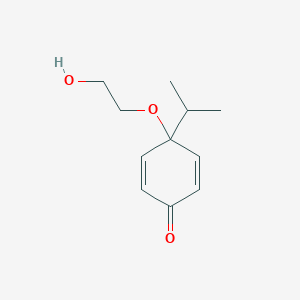

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
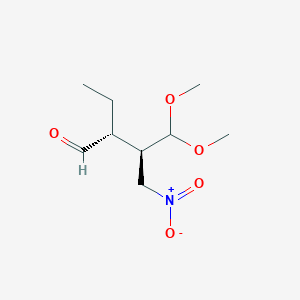
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
